(2E)-3-(4-tert-butylphenyl)-N-(4-fluorobenzyl)prop-2-enamide
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Overview
Description
(2E)-3-(4-tert-butylphenyl)-N-(4-fluorobenzyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a tert-butylphenyl group and a fluorobenzyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-tert-butylphenyl)-N-(4-fluorobenzyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-tert-butylphenylacetic acid and 4-fluorobenzylamine.
Formation of Intermediate: The 4-tert-butylphenylacetic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amide Formation: The acid chloride is then reacted with 4-fluorobenzylamine in the presence of a base such as triethylamine to form the amide intermediate.
Final Step: The amide intermediate undergoes a Wittig reaction with a suitable phosphonium ylide to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-tert-butylphenyl)-N-(4-fluorobenzyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the prop-2-enamide moiety.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with a saturated prop-2-enamide moiety.
Substitution: Substituted derivatives with different functional groups replacing the fluorobenzyl group.
Scientific Research Applications
(2E)-3-(4-tert-butylphenyl)-N-(4-fluorobenzyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-tert-butylphenyl)-N-(4-fluorobenzyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-tert-butylphenyl)-N-(4-chlorobenzyl)prop-2-enamide: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
(2E)-3-(4-tert-butylphenyl)-N-(4-methylbenzyl)prop-2-enamide: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.
Uniqueness
(2E)-3-(4-tert-butylphenyl)-N-(4-fluorobenzyl)prop-2-enamide is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO/c1-20(2,3)17-9-4-15(5-10-17)8-13-19(23)22-14-16-6-11-18(21)12-7-16/h4-13H,14H2,1-3H3,(H,22,23)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTZBONKVKGENM-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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